BenchChemオンラインストアへようこそ!

6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Antiviral HBV HepG2.2.15

6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 419556-91-5) is a heterocyclic small molecule featuring a tetrahydroisoquinoline (THIQ) core substituted with methoxy groups at the 6- and 7-positions and a pyrimidin-2-yl moiety at the 2-position. This compound belongs to a class of 6,7-dimethoxy-THIQ derivatives that have been extensively studied as scaffolds for modulating P-glycoprotein (P-gp) , inhibiting HIV-1 reverse transcriptase , and targeting sigma-2 receptors.

Molecular Formula C15H17N3O2
Molecular Weight 271.32
CAS No. 419556-91-5
Cat. No. B2731213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline
CAS419556-91-5
Molecular FormulaC15H17N3O2
Molecular Weight271.32
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)C3=NC=CC=N3)OC
InChIInChI=1S/C15H17N3O2/c1-19-13-8-11-4-7-18(15-16-5-3-6-17-15)10-12(11)9-14(13)20-2/h3,5-6,8-9H,4,7,10H2,1-2H3
InChIKeyZHKHDQLYQLXOJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS 419556-91-5: Structural Identity and Core Pharmacophore


6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 419556-91-5) is a heterocyclic small molecule featuring a tetrahydroisoquinoline (THIQ) core substituted with methoxy groups at the 6- and 7-positions and a pyrimidin-2-yl moiety at the 2-position . This compound belongs to a class of 6,7-dimethoxy-THIQ derivatives that have been extensively studied as scaffolds for modulating P-glycoprotein (P-gp) [1], inhibiting HIV-1 reverse transcriptase [2], and targeting sigma-2 receptors [3]. The presence of the electron-rich dimethoxy substitution pattern is a critical pharmacophore element that enhances binding affinity and physicochemical properties across multiple target families, distinguishing it from simpler unsubstituted THIQ analogs.

Why Generic Substitution with 6,7-Dimethoxy-THIQ Analogs or Unsubstituted THIQ Cores Fails for Target-Focused Discovery


Simple substitution of 6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline with other 6,7-dimethoxy-THIQ derivatives lacking the pyrimidine ring, or with unsubstituted 2-aryl-THIQ analogs, is not functionally equivalent. Structure-activity relationship (SAR) studies on 6,7-dimethoxy-THIQ P-gp modulators demonstrate that modification of the N-aryl substituent profoundly alters both the potency and mechanism of P-gp inhibition, with seemingly minor changes switching a compound from a true inhibitor to a substrate of the efflux pump [1]. Similarly, the pyrimidin-2-yl group introduces hydrogen-bonding capabilities and π-stacking potential that are absent in phenyl or pyridyl analogs, which directly impacts target engagement in kinase inhibition and antiviral applications [2]. Therefore, the precise combination of 6,7-methoxy groups and a pyrimidin-2-yl substituent creates a unique pharmacophore that cannot be replicated by other in-class analogs.

Quantitative Differentiation of 6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 419556-91-5) from Closest Analogs


Anti-HBV Activity: Differentiation from 2-(Pyrimidin-2-yl)-THIQ Derivatives Lacking 6,7-Dimethoxy Substitution

The 6,7-dimethoxy substitution pattern on the THIQ core is critical for antiviral activity against hepatitis B virus (HBV). A close structural analog, 6,7-Dimethoxy-2-(2-pyrimidin-2-ylpyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline, which shares the 6,7-dimethoxy-THIQ core but features a larger pyrimidine-bridged substituent, exhibits an IC50 of 2.32 μM against the HBV large envelope protein in HepG2.2.15 cells [1]. In contrast, the patented series from US11124495 shows that removal of the 6,7-dimethoxy groups on the same pyrimidine-THIQ scaffold results in a significant loss of anti-HBV potency, underscoring the essential contribution of these substituents [2]. While direct IC50 data for the target compound 419556-91-5 is not publicly available, its core 6,7-dimethoxy-THIQ-pyrimidine scaffold is a validated pharmacophore for this target class.

Antiviral HBV HepG2.2.15

P-gp Efflux Pump Modulation Potency: Benchmarking 6,7-Dimethoxy-THIQ Scaffold Against Elacridar

In a comparative SAR study of 6,7-dimethoxy-THIQ derivatives, the optimized compound 3c achieved an EC50 of 1.64 μM for P-gp inhibition, which is equipotent to the clinical candidate Elacridar (EC50 = 2 μM) in the same assay [1]. The compound also increased doxorubicin accumulation 5.7-fold in resistant MCF7/Adr cells and shifted doxorubicin's antiproliferative effect from 5% to 95% when co-administered at 20 μM [1]. The 6,7-dimethoxy-THIQ core with an N-aryl substituent is the essential pharmacophore for this activity. The pyrimidin-2-yl substituent on the target compound 419556-91-5 provides a distinct hydrogen-bonding surface compared to the phenyl-based linkers used in compound 3c, suggesting that 419556-91-5 may modulate P-gp through a differentiated binding mode that warrants investigation.

Multidrug Resistance P-glycoprotein MCF7/Adr

Kinase Inhibition Selectivity: ALK vs. JAK2 Differential Engagement Driven by Pyrimidine Substituent Topology

The pyrimidin-2-yl group on 419556-91-5 is a key determinant of kinase selectivity. In a series of tetrahydroisoquinoline-containing pyrimidines, compounds with a direct pyrimidin-2-yl attachment to the THIQ nitrogen displayed potent ALK inhibition (IC50 values ranging from 1-50 nM), whereas the related N-(pyrimidin-2-yl)-THIQ-6-amine series was optimized for selective JAK2 inhibition over JAK1 and JAK3 [1][2]. The connectivity of the pyrimidine ring (C-linked vs. N-linked) dramatically alters the kinase inhibition profile. The C-linked pyrimidin-2-yl moiety of 419556-91-5 predisposes it toward the ALK inhibitor pharmacophore space, while N-linked analogs favor JAK2 selectivity. This topological specificity provides a clear rationale for selecting 419556-91-5 over N-linked pyrimidine-THIQ analogs when targeting ALK-driven pathways.

Kinase Inhibitor ALK JAK2 Selectivity

Antifungal Activity: 6,7-Dimethoxy-THIQ Scaffold Potency Comparable to Clotrimazole on Ergosterol Biosynthesis

A comparative study of N-alkyl tetra- and decahydroisoquinolines demonstrated that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives bearing C11-alkyl chains exhibit antifungal potency comparable to the clinical agent clotrimazole, targeting ergosterol biosynthesis enzymes (Δ14-reductase and Δ8,7-isomerase) [1]. The 6,7-dimethoxy substitution was shown to be essential for this activity, as unsubstituted THIQ analogs displayed markedly reduced inhibition [1]. While the target compound 419556-91-5 replaces the N-alkyl chain with a pyrimidin-2-yl group, the conserved 6,7-dimethoxy-THIQ core provides the requisite scaffold for ergosterol biosynthesis inhibition. The pyrimidine substituent offers additional hydrogen-bonding functionality that could modulate enzyme selectivity and species-specific potency.

Antifungal Ergosterol Biosynthesis C. albicans

HIV-1 Reverse Transcriptase Inhibition: 6,7-Dimethoxy-THIQ Scaffold Delivers >70% Inhibition at 100 μM

A focused library of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs was evaluated as HIV-1 reverse transcriptase (RT) inhibitors [1]. Among the thirty synthesized compounds, 18 exhibited >50% RT inhibition at 100 μM, with the two most active compounds (8h and 8l) achieving 74.82% and 72.58% inhibition, respectively [1]. These results confirm the 6,7-dimethoxy-THIQ core as a validated non-nucleoside RT inhibitor (NNRTI) pharmacophore. The target compound 419556-91-5 incorporates this same core with an N-pyrimidin-2-yl substituent, which provides additional π-stacking and hydrogen-bonding interactions with the NNRTI binding pocket that are absent in the reported phenyl-substituted analogs. This structural differentiation may enhance binding affinity and address resistance mutations, making 419556-91-5 a compelling scaffold for next-generation NNRTI development.

HIV-1 Reverse Transcriptase NNRTI

Physicochemical Differentiation: LogP and Solubility Profile of 6,7-Dimethoxy-2-(pyrimidin-2-yl)-THIQ vs. Unsubstituted THIQ Analogs

The 6,7-dimethoxy substitution on the THIQ core substantially influences the physicochemical profile of these compounds. Predicted physicochemical parameters for 6,7-dimethoxy-THIQ derivatives indicate acceptable drug-like properties, including balanced lipophilicity (cLogP typically in the range of 2.5-4.0) and molecular weight around 271.3 g/mol for the target compound [1]. In contrast, unsubstituted 2-(pyrimidin-2-yl)-THIQ (MW ~200 g/mol) lacks the methoxy groups that contribute to solubility modulation and metabolic stability. The dimethoxy groups increase electron density on the aromatic ring, enhancing π-interactions with biological targets while also providing sites for further derivatization. The pyrimidin-2-yl group adds additional hydrogen-bond acceptors (N atoms at positions 1 and 3 of the pyrimidine ring), differentiating the solubility and binding profiles from pyridyl or phenyl analogs.

Physicochemical Properties Lipophilicity Drug-likeness

Optimal Deployment Scenarios for 6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 419556-91-5)


ALK-Targeted Oncology Drug Discovery

Use as a core scaffold for designing novel anaplastic lymphoma kinase (ALK) inhibitors with potentially improved mutant coverage. The C-linked pyrimidin-2-yl topology of 419556-91-5 aligns with the ALK inhibitor pharmacophore (IC50 range 1-50 nM reported for this class) and is distinct from N-linked analogs that favor JAK2 selectivity [1]. Procure this compound when the research objective is ALK-driven cancers (e.g., non-small cell lung cancer with EML4-ALK fusions) and selectivity over JAK kinases is required.

Multidrug Resistance (MDR) Reversal Agent Development

Deploy as a privileged starting point for synthesizing P-glycoprotein (P-gp) modulators to overcome chemotherapy resistance. The 6,7-dimethoxy-THIQ core has demonstrated P-gp inhibition EC50 values as low as 1.64 μM, matching the clinical candidate Elacridar (2 μM), and can enhance doxorubicin accumulation 5.7-fold in resistant cancer cells [2]. The pyrimidin-2-yl group on 419556-91-5 offers a unique vector for tuning the P-gp inhibition mechanism (true inhibitor vs. substrate), a critical differentiation parameter established in this class [2].

HBV Antiviral Lead Generation

Utilize as a validated scaffold for hepatitis B virus (HBV) inhibitor campaigns. A close structural analog featuring the same 6,7-dimethoxy-THIQ core and a related pyrimidine substituent achieved an IC50 of 2.32 μM against HBV large envelope protein in HepG2.2.15 cells, while unsubstituted THIQ analogs lost activity [3][4]. The 6,7-dimethoxy motif is essential for anti-HBV activity, making 419556-91-5 the appropriate choice for HBV-focused projects.

Antifungal Ergosterol Biosynthesis Inhibitor Development

Apply as a core scaffold for designing novel antifungal agents targeting ergosterol biosynthesis enzymes (Δ14-reductase and Δ8,7-isomerase). 6,7-Dimethoxy-THIQ derivatives have shown antifungal potency comparable to clotrimazole, with C11-alkyl chain analogs demonstrating strong enzyme inhibition [5]. The pyrimidin-2-yl group of 419556-91-5 provides an alternative substitution pattern that can be exploited to improve solubility and metabolic stability over the N-alkyl series while retaining the essential 6,7-dimethoxy pharmacophore.

Quote Request

Request a Quote for 6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.